D-Alanyl-D-alanyl-L-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

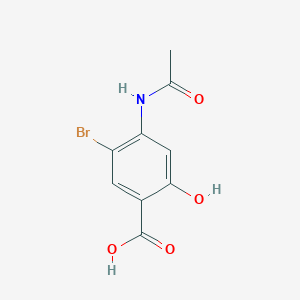

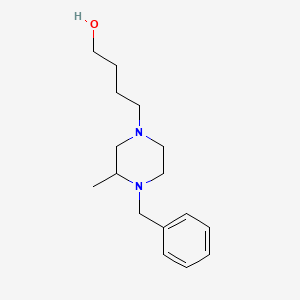

D-Alanyl-D-alanyl-L-alanine: is a tripeptide composed of two D-alanine molecules and one L-alanine molecule. This compound is significant in the field of biochemistry and microbiology due to its role in bacterial cell wall synthesis. It is a crucial component in the peptidoglycan layer of bacterial cell walls, which provides structural integrity and protection to bacterial cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-D-alanyl-L-alanine can be achieved through chemical and enzymatic methods. Chemically, it involves the stepwise coupling of protected amino acids followed by deprotection. Enzymatically, it can be synthesized using enzymes such as alanine racemase and D-alanyl-D-alanine ligase.

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. For instance, recombinant Escherichia coli strains can be engineered to overexpress the necessary enzymes for the biosynthesis of this tripeptide. Optimized fermentation conditions, such as pH, temperature, and nutrient availability, are crucial for maximizing yield .

Analyse Des Réactions Chimiques

Types of Reactions: D-Alanyl-D-alanyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down into individual amino acids.

Oxidation and Reduction: Modifying the functional groups of the amino acids.

Substitution: Replacing one amino acid with another in the peptide chain.

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions.

Oxidation: Using oxidizing agents like hydrogen peroxide.

Reduction: Using reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include individual D-alanine and L-alanine molecules, as well as modified peptides with altered functional groups .

Applications De Recherche Scientifique

Chemistry: D-Alanyl-D-alanyl-L-alanine is used in the study of peptide synthesis and enzymatic reactions. It serves as a model compound for understanding peptide bond formation and hydrolysis.

Biology: In microbiology, this tripeptide is essential for studying bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It is a target for antibiotics like vancomycin, which inhibit cell wall synthesis by binding to D-Alanyl-D-alanyl residues.

Medicine: this compound is crucial in the development of new antibiotics. By understanding its role in bacterial cell wall synthesis, researchers can design drugs that target this pathway, potentially overcoming antibiotic resistance.

Industry: In the biotechnology industry, this compound is used in the production of bio-products such as poly-γ-glutamic acid, which has applications in food, pharmaceuticals, and agriculture .

Mécanisme D'action

D-Alanyl-D-alanyl-L-alanine exerts its effects primarily through its role in bacterial cell wall synthesis. The compound is incorporated into the peptidoglycan layer, where it forms cross-links between peptide chains, providing structural integrity to the cell wall. Enzymes like D-alanyl-D-alanine ligase catalyze the formation of this tripeptide, which is then used by transpeptidases to cross-link peptidoglycan strands .

Comparaison Avec Des Composés Similaires

D-Alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.

L-Alanyl-L-alanine: A dipeptide with different stereochemistry, not involved in cell wall synthesis.

D-Alanyl-L-alanine: Another dipeptide with mixed stereochemistry.

Uniqueness: D-Alanyl-D-alanyl-L-alanine is unique due to its specific role in bacterial cell wall synthesis and its involvement in the mechanism of action of certain antibiotics. Unlike other similar compounds, it is a tripeptide that provides a critical link in the peptidoglycan structure, making it a valuable target for antibiotic development .

Propriétés

Numéro CAS |

5874-88-4 |

|---|---|

Formule moléculaire |

C9H17N3O4 |

Poids moléculaire |

231.25 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m1/s1 |

Clé InChI |

BYXHQQCXAJARLQ-PBXRRBTRSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)N |

SMILES canonique |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)

![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)

![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)

![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)

![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)

![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)